molecular formula C9H21N3 B1624539 2-(4-Propylpiperazin-1-yl)ethanamine CAS No. 4489-50-3

2-(4-Propylpiperazin-1-yl)ethanamine

Cat. No.: B1624539
CAS No.: 4489-50-3
M. Wt: 171.28 g/mol
InChI Key: ATEODQJDWRKKOG-UHFFFAOYSA-N
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Description

2-(4-Propylpiperazin-1-yl)ethanamine (CAS: 4489-50-3) is a piperazine derivative with a propyl substituent on the piperazine ring and an ethylamine side chain. Its molecular formula is C₉H₂₁N₃, and it has a molar mass of 171.28 g/mol . This compound is frequently utilized in medicinal chemistry as a precursor for designing ligands targeting neurotransmitter receptors, particularly serotonin and dopamine receptors, due to its structural flexibility and amine functionality.

Properties

IUPAC Name

2-(4-propylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-2-4-11-6-8-12(5-3-10)9-7-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEODQJDWRKKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445306
Record name 2-(4-propylpiperazin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4489-50-3
Record name 2-(4-propylpiperazin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylpiperazin-1-yl)ethanamine typically involves the reaction of 1-(2-aminoethyl)piperazine with propyl halides under basic conditions. One common method includes the use of sodium or potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored as a method to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylpiperazin-1-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperazine derivatives .

Scientific Research Applications

2-(4-Propylpiperazin-1-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Propylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it has been studied as a potential inhibitor of pancreatic lipase, which is involved in the digestion of dietary fats . The molecular pathways involved include binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the Piperazine Ring

The piperazine ring’s substitution pattern significantly influences physicochemical and pharmacological properties. Below is a comparison of key analogs:

Compound Name Substituent on Piperazine Molecular Formula Molar Mass (g/mol) CAS Number Key Differences/Applications
2-(4-Propylpiperazin-1-yl)ethanamine Propyl C₉H₂₁N₃ 171.28 4489-50-3 Baseline compound for comparison
2-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanamine Ethyl + 2-methoxyphenyl C₁₀H₂₃N₃O 249.34 904806-46-8 Enhanced lipophilicity due to methoxyphenyl group; potential CNS activity
2-(4-Benzylpiperazin-1-yl)ethanamine Benzyl C₁₃H₂₁N₃ 219.33 4553-21-3 Increased aromaticity; improved receptor binding
2-(4-Methylpiperazin-1-yl)ethylamine Methyl C₇H₁₇N₃ 143.23 90482-07-8 Reduced steric bulk; higher solubility

Structural Insights :

  • Propyl vs. Ethyl/Methyl : Longer alkyl chains (e.g., propyl) enhance lipophilicity and membrane permeability compared to methyl/ethyl groups.
Variations in the Amine Side Chain

Modifications to the ethylamine chain alter steric and electronic properties:

Compound Name Amine Chain Structure Molecular Formula Similarity Score* Applications
This compound Ethylamine C₉H₂₁N₃ 0.88 (baseline) Broad receptor modulation
3-(4-Propylpiperazin-1-yl)propan-1-amine Propylamine C₁₀H₂₃N₃ 0.89 Extended chain may affect binding kinetics
N1,N1-Dipropylethane-1,2-diamine Dipropyl-substituted diamine C₈H₂₁N₂ 0.94 Higher basicity; metal coordination

Key Observations :

  • Chain Length : Longer chains (e.g., propylamine) increase flexibility but may reduce selectivity due to steric hindrance.
  • Diamine vs. Monoamine: Diamines (e.g., N1,N1-Dipropylethane-1,2-diamine) exhibit stronger chelation properties, useful in catalysis or metallodrug design .

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity
  • This compound : Moderate lipophilicity (logP ~1.5–2.0), suitable for blood-brain barrier penetration.
  • Fluorophenyl Derivatives (e.g., 2-[4-(2-fluorophenyl)piperazin-1-yl]ethanamine): Increased logP (~2.5–3.0) due to aromatic fluorine, enhancing CNS bioavailability .
  • Trifluoromethylpyrimidine Derivatives (e.g., 2-(4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl)ethylamine): High electronegativity improves metabolic stability .
Receptor Binding Profiles
  • Serotonin (5-HT) Receptors :
    • Benzyl-substituted analogs (e.g., 2-(4-Benzylpiperazin-1-yl)ethanamine) show higher 5-HT1A affinity due to aromatic interactions .
    • Propyl derivatives exhibit moderate affinity for 5-HT2A, making them candidates for antipsychotic agents .
  • Dopamine D2 Receptors : Methyl-substituted analogs (e.g., 2-(4-Methylpiperazin-1-yl)ethylamine) display higher selectivity but lower potency compared to propyl derivatives .

Biological Activity

2-(4-Propylpiperazin-1-yl)ethanamine, with the chemical formula C11_{11}H18_{18}N2_2 and CAS number 4489-50-3, is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a propyl group attached to a piperazine ring, which enhances its lipophilicity and may influence its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in neuropharmacology and antimicrobial applications. Below are key findings from recent studies:

Neuropharmacological Effects

  • 5-HT Receptor Modulation : The compound has been studied for its potential as a selective ligand for the 5-HT1A_{1A} receptor, which is implicated in mood regulation and anxiety disorders. Compounds with similar piperazine structures have shown promising results in binding affinity, with some exhibiting binding constants as low as 1.2 nM.
  • Antidepressant Activity : In preclinical studies, derivatives of piperazine compounds have demonstrated antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure can enhance efficacy against depression .

Antimicrobial Activity

Recent synthesis of derivatives including this compound has revealed significant antibacterial and antifungal properties. These compounds were tested against various strains, showing effective inhibition of growth, which positions them as potential candidates for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure DescriptionUnique Features
1-(4-Methylpiperazin-1-yl)ethanamineSimilar piperazine structure but with a methyl groupDifferent receptor selectivity due to steric effects
2-(4-Ethylpiperazin-1-yl)ethanamineEthyl substitution instead of propylAffects lipophilicity and biological activity
2-(4-Isopropylpiperazin-1-yl)ethanamineIsopropyl group alters steric hindrancePotentially different pharmacological profiles

The propyl substitution in this compound may enhance its binding affinity and selectivity towards specific receptors compared to these analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Cancer Therapy : Some derivatives have been evaluated for their anticancer properties, showing improved cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin .
  • Neuropathic Pain Treatment : Research indicates that compounds similar to this compound could be effective in treating neuropathic pain by acting on opioid receptors and other pain pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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